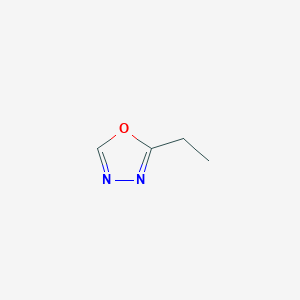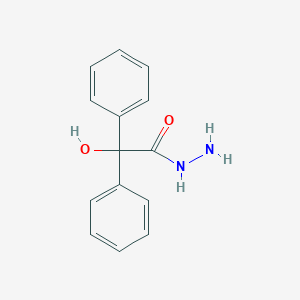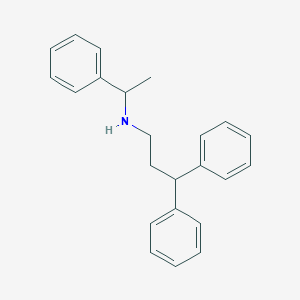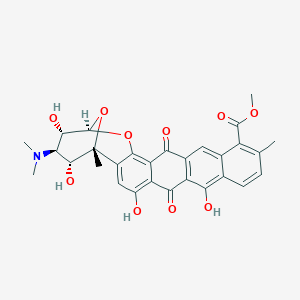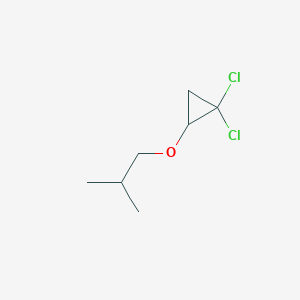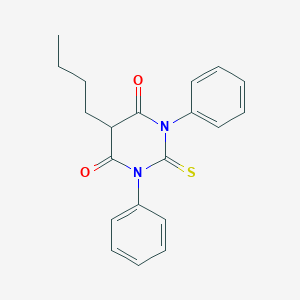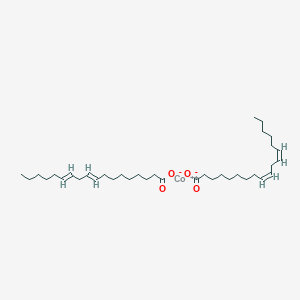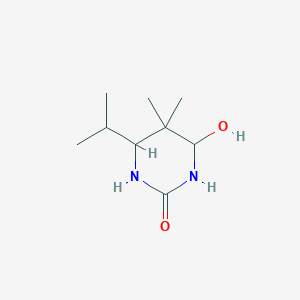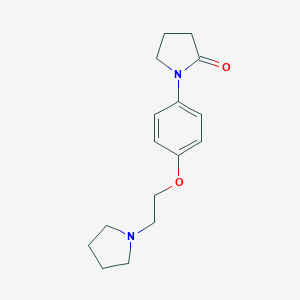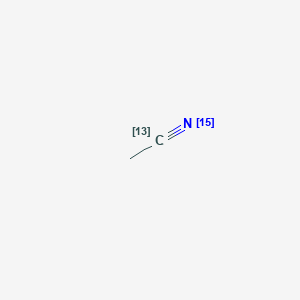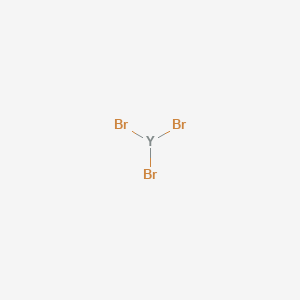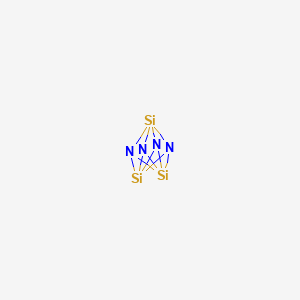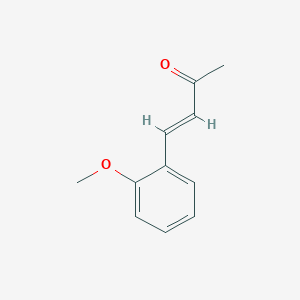
4-(2-Methoxyphenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenyl)but-3-en-2-one, also known as p-methoxychalcone, is a natural compound that belongs to the chalcone family. It has been widely studied for its potential therapeutic properties and is used in various scientific research applications.
作用機序
The mechanism of action of 4-(2-Methoxyphenyl)but-3-en-2-onelcone is not fully understood, but it is believed to act through various pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. Additionally, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been found to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
P-methoxychalcone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. It has also been found to reduce the levels of triglycerides and cholesterol in the blood, which are risk factors for cardiovascular diseases. Moreover, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been found to improve insulin sensitivity and glucose tolerance, which are important factors in the prevention and management of diabetes.
実験室実験の利点と制限
P-methoxychalcone has several advantages for lab experiments. It is a natural compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity and is not known to have any significant side effects. However, its low solubility in water can make it challenging to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for the study of 4-(2-Methoxyphenyl)but-3-en-2-onelcone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Another direction is to explore its mechanism of action and identify the pathways through which it exerts its effects. Additionally, further research is needed to optimize the synthesis method of 4-(2-Methoxyphenyl)but-3-en-2-onelcone and improve its solubility in water. Overall, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has great potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of 4-(2-Methoxyphenyl)but-3-en-2-onelcone can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Wittig reaction. The Claisen-Schmidt condensation method involves the reaction of p-methoxybenzaldehyde with acetone in the presence of a base catalyst. The aldol condensation method involves the reaction of p-methoxybenzaldehyde with an enolate of acetone. The Wittig reaction method involves the reaction of p-methoxybenzaldehyde with a phosphonium ylide.
科学的研究の応用
P-methoxychalcone has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, anti-diabetic, anti-oxidant, and anti-bacterial properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been shown to possess anti-diabetic properties by improving glucose tolerance and insulin sensitivity.
特性
CAS番号 |
10542-87-7 |
|---|---|
製品名 |
4-(2-Methoxyphenyl)but-3-en-2-one |
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
(E)-4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3/b8-7+ |
InChIキー |
BTSZEPMWUWYLCP-BQYQJAHWSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC |
SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
正規SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
その他のCAS番号 |
60438-50-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



